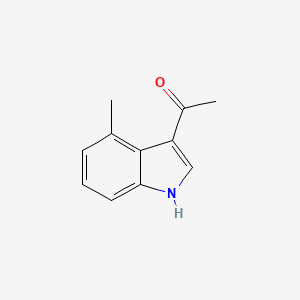

3-Acetyl-4-methylindole

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H11NO |

|---|---|

Poids moléculaire |

173.21 g/mol |

Nom IUPAC |

1-(4-methyl-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-10-11(7)9(6-12-10)8(2)13/h3-6,12H,1-2H3 |

Clé InChI |

UGCIWYUQKIRYOA-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=CC=C1)NC=C2C(=O)C |

Origine du produit |

United States |

Chemical Reactivity and Functionalization of 3 Acetyl 4 Methylindole

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for indoles. wikipedia.org The high electron density of the indole (B1671886) ring system makes it significantly more reactive than benzene (B151609) towards electrophiles. nih.gov While unsubstituted indole preferentially undergoes substitution at the C3 position of the pyrrole (B145914) ring, this site is blocked in 3-acetyl-4-methylindole, forcing electrophilic attack to occur at other positions. nih.govwikipedia.org

The regiochemical outcome of EAS on this compound is a complex result of the competing directing effects of the substituents and the inherent reactivity of the indole nucleus.

Indole Nucleus: The nitrogen atom in the pyrrole ring strongly activates the entire molecule, with the highest electron density at C3. When C3 is substituted, activation extends to the benzene portion of the molecule (the "benzenoid" ring). nih.gov

3-Acetyl Group: As an electron-withdrawing group, the acetyl substituent deactivates the indole ring towards electrophilic attack. It acts as a meta-director relative to its position on the benzenoid ring, weakly directing incoming electrophiles to the C5 and C7 positions.

4-Methyl Group: This electron-donating group activates the benzenoid ring for EAS and is an ortho, para-director. It therefore directs incoming electrophiles to the C5 and C7 positions.

The combined influence of the 4-methyl group (activating) and the inherent reactivity of the indole nucleus generally outweighs the deactivating effect of the 3-acetyl group. Consequently, electrophilic substitution is strongly favored on the benzenoid ring, primarily at the C5 and C7 positions, which are activated by both the indole nitrogen and the 4-methyl group.

Recent studies on related 3-acetylindoles have revealed more complex and catalyst-dependent regioselectivity. For instance, a palladium-catalyzed C-H functionalization of 3-acetylindole (B1664109) with iodoarenes has been shown to yield C4-arylated products, which can then undergo a subsequent rearrangement. nih.govacs.org This indicates that under specific catalytic conditions, substitution can be directed to the C4 position, a site not typically favored by classical EAS predictions. The choice of electrophile and reaction conditions can lead to divergent regiochemical outcomes, as seen in the bromination versus Mannich reaction of 3-acetyl-5-hydroxyindole, where steric and electronic interactions dictate the substitution site. wuxiapptec.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of Indole N | Influence of 3-Acetyl (EWG) | Influence of 4-Methyl (EDG) | Overall Predicted Reactivity |

| C2 | Activated (but less than C3) | Deactivated | Neutral | Low (steric hindrance) |

| C5 | Activated | meta-directing (weak) | ortho-directing (strong) | High |

| C6 | Activated | para-directing (weak) | meta-directing (weak) | Moderate |

| C7 | Activated | meta-directing (weak) | para-directing (strong) | High |

Indoles are basic heterocycles that can be readily protonated by strong acids, which are often employed as catalysts in EAS reactions. acs.org The most favorable site of protonation in the indole ring is the C3 position. Protonation at this site disrupts the 10-π electron aromatic system of the indole, forming a non-aromatic indoleninium cation. researchgate.net This loss of aromaticity results in significant deactivation of the ring system towards subsequent electrophilic attack.

In this compound, the C3 position is substituted. However, protonation can still occur, either on the carbonyl oxygen of the acetyl group or at the C2 position. In either case, the process diminishes the nucleophilicity of the indole ring. Therefore, carrying out EAS reactions under strongly acidic conditions can be counterproductive, potentially slowing or inhibiting the desired substitution by converting the highly reactive indole into its less reactive conjugate acid. researchgate.net

Nucleophilic Additions and Rearrangements

The presence of the carbonyl group in this compound allows for a range of nucleophilic addition reactions. Furthermore, the indole scaffold itself can participate in unique rearrangement reactions, particularly when functionalized under specific catalytic conditions.

A notable transformation involving 3-acetylindoles is a domino reaction that combines C-H functionalization with a carbonyl group migration. In a palladium-catalyzed reaction, 3-acetylindole can first undergo arylation at the C4 position, followed by an unusual migration of the acetyl group from the C3 to the C2 position. nih.govacs.org This process results in the formation of a 2-acetyl-4-aryl-indole derivative. This transformation underscores the potential for skeletal rearrangements in the acetylindole system, providing access to isomers that are otherwise difficult to synthesize.

This is distinct from the classical acid-catalyzed rearrangement of 2-acetylindole, which can isomerize to the more thermodynamically stable 3-acetylindole, albeit often in low yields. chemijournal.com

Table 2: Example of C4-Arylation/3,2-Carbonyl Migration

| Starting Material | Reagents | Product | Reference |

| 3-Acetylindole | Iodobenzene, Pd(OAc)₂, Ag₂CO₃ | 2-Acetyl-4-phenyl-1H-indole | nih.gov, acs.org |

The carbonyl carbon of the 3-acetyl group is electrophilic and susceptible to attack by various nucleophiles. pressbooks.pub For example, Grignard reagents can add to the carbonyl group of 3-acylindoles to afford tertiary alcohols. Depending on the reaction workup, these intermediates can lead to the stereoselective formation of highly substituted indoline (B122111) scaffolds. acs.org

Furthermore, the indole nucleus, particularly at the N1 position or activated carbon positions, can act as a nucleophile in Michael additions to α,β-unsaturated systems. mdpi.com For instance, indoles can react with α,β-unsaturated ketones or esters in the presence of a catalyst. Conversely, derivatives of this compound can be elaborated to form α,β-unsaturated systems, which then serve as electrophiles for cycloaddition reactions or further conjugate additions. nih.govwhiterose.ac.uk The reaction of 3-alkenylindoles with in-situ generated oxyallyl cations in dearomative (4+3) cycloadditions is one such example that produces complex cyclohepta[b]indoles. nih.gov

Oxidation Pathways and Mechanisms

The oxidation of this compound can proceed through several pathways, involving either the indole nucleus or the substituents. The indole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.

A key reactive species in the oxidation of related indoles, such as 3-methylindole (B30407) (skatole), is the 3-methyleneindolenine (B1207975) intermediate. nih.gov This electrophilic species is formed by the metabolic oxidation of the 3-methyl group. A similar pathway could be envisioned for this compound, where enzymatic or chemical oxidation of the 4-methyl group could generate a reactive methylene (B1212753) intermediate at the C4 position. This intermediate would be highly susceptible to nucleophilic attack, leading to the formation of adducts.

Alternatively, direct oxidation of the electron-rich pyrrole ring can occur. This can lead to cleavage of the 2,3-double bond, potentially forming derivatives of 2-aminoacetophenone. The oxidation of melatonin, another indole derivative, to N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) illustrates a pathway involving oxidative cleavage of the pyrrole ring. researchgate.net The presence of the deactivating acetyl group at C3 might influence the regiochemistry of such oxidative ring-opening reactions.

Reduction Reactions and Transformations

The acetyl group of 3-acetylindoles is amenable to reduction. For instance, 3-acetyl-4-hydroxycoumarin can be reduced to 3-ethyl-4-hydroxycoumarin using zinc powder in acetic acid/hydrochloric acid. researchgate.net Similarly, the reduction of 3-benzyloxyacetylindole with Raney Nickel in ethanol (B145695) yields 2-hydroxy-1-(1H-indol-3-yl)ethanone. researchgate.net These examples suggest that the acetyl group in this compound could be selectively reduced to an ethyl or a hydroxyethyl (B10761427) group under appropriate conditions.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modify complex molecules. nih.govnih.gov The indole ring possesses multiple C-H bonds that can be selectively functionalized. nih.gov

The regioselectivity of C-H activation on the indole ring is often guided by directing groups. nih.govnih.gov The acetyl group at the C3 position of this compound can act as a directing group to facilitate C-H activation at the C2 and C4 positions.

Palladium-catalyzed C-H arylation of free (NH) indoles with a carbonyl directing group at the C3 position has been shown to result in C4-arylation. nih.govacs.org In the case of 3-acetylindoles, this C4-arylation can be followed by a domino reaction involving the migration of the acetyl group to the C2 position. nih.govacs.org However, N-alkylation of the indole can prevent this migration, leading exclusively to the C4-arylated product. nih.govacs.org The reaction typically employs a Pd(OAc)2 catalyst, an oxidant like AgOAc, and an additive such as TFA in a solvent like HFIP. nih.govacs.org

The following table summarizes the palladium-catalyzed C4-arylation of N-protected 3-acetylindoles with various iodoarenes.

| Entry | N-Protecting Group | Iodoarene | Product | Yield (%) |

| 1 | Benzyl (B1604629) | Iodobenzene | 4-Aryl-3-acetyl-N-benzylindole | 9aa: Good to Excellent |

| 2 | Benzyl | 4-Iodotoluene | 4-(p-Tolyl)-3-acetyl-N-benzylindole | 9ab: Good to Excellent |

| 3 | Benzyl | 4-Fluoroiodobenzene | 4-(4-Fluorophenyl)-3-acetyl-N-benzylindole | 9ac: Good to Excellent |

| 4 | Methyl | Iodobenzene | 4-Aryl-3-acetyl-N-methylindole | 9ea: Similar to 9aa |

| 5 | Methyl | 4-Methoxyiodobenzene | 4-(4-Methoxyphenyl)-3-acetyl-N-methylindole | 9eg: Similar to 9aa |

| Data derived from a study on Pd-catalyzed C-H arylations. nih.govacs.org |

It is important to note that the presence of a methyl group at the C2-position of the indole can lead to an unpurified reaction mixture, indicating that substitution at this position can influence the outcome of the C4-arylation. nih.govacs.org

Carbene transfer reactions represent another versatile strategy for the functionalization of indoles. While specific examples involving this compound are not detailed, the general reactivity of indoles in such reactions provides valuable insights. N-heterocyclic carbene (NHC) catalysis can be employed for the functionalization of the 3-methyl C(sp3)-H bond of 2-formyl-3-methylindoles. scispace.com This reaction proceeds through an NHC-bound o-quinodimethane intermediate. scispace.com

Furthermore, catalyst-controlled site-selective C-H functionalization of 3-carboxamide indoles with diazo compounds has been demonstrated. nih.gov Depending on the metal catalyst used (IrIII or RhI), either C2-alkylation or a carboxamide translocation followed by C3-functionalization can be achieved. nih.gov This highlights the potential to selectively functionalize different positions of the indole ring by careful choice of the catalytic system.

Derivatization of the Acetyl Group (e.g., Ketone Chemistry)

The acetyl group at the C-3 position of this compound is a key site for a variety of chemical transformations characteristic of ketones. These reactions allow for the introduction of new functional groups and the synthesis of diverse derivatives.

Standard ketone chemistry is applicable to the acetyl moiety. For instance, the carbonyl group can undergo reduction to form the corresponding alcohol, (R)-1-(1H-indol-3-yl)ethanol. This transformation can be achieved using reagents like propanol (B110389) and NADPH in a phosphate (B84403) buffer with MgCl2 at a pH of 7.1. researchgate.net Furthermore, alcohol dehydrogenase from Lactobacillus kefir can catalyze the reduction of 3-acetylindole to (R)-1-(1H-indol-3-yl)ethanol. researchgate.net

The acetyl group's α-protons are susceptible to halogenation. In acidic conditions, halogenation of ketones typically results in the substitution of a single α-hydrogen. wikipedia.orgmasterorganicchemistry.com This is because the introduction of an electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable. wikipedia.org Conversely, under basic conditions, the electron-withdrawing nature of the halogen increases the acidity of the remaining α-protons, leading to rapid successive halogenations. wikipedia.org In the case of methyl ketones, this can lead to the haloform reaction, ultimately yielding a carboxylate. wikipedia.orglibretexts.org

The acetyl group also plays a significant role as a directing group in the functionalization of the indole core. In palladium-catalyzed C-H arylation reactions of free (NH) 3-acetylindoles, the acetyl group directs arylation to the C-4 position. nih.govacs.org This process can be accompanied by a domino reaction involving the migration of the acetyl group from the C-3 to the C-2 position. nih.govacs.org This rearrangement is thought to proceed through a Friedel-Crafts type mechanism and is generally irreversible. nih.gov Protection of the indole nitrogen, for example with a benzyl or methyl group, can prevent this migration, leading exclusively to the C-4 arylated product. nih.govacs.org

Condensation reactions are also a feature of the acetyl group's reactivity. 3-Acetylindoles can undergo condensation with various aldehydes and ketones. For example, the reaction of indoles with ketones, catalyzed by acids like bismuth triflate, can lead to the formation of bis(indolyl)alkanes. acs.orgtandfonline.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Reduction | Propanol, NADPH, MgCl2, phosphate buffer (pH 7.1) | Secondary alcohol | researchgate.net |

| C-4 Arylation / Migration | Pd(OAc)2, Aryl Iodide, AgOAc, TFA, HFIP | C-4 arylated, C-2 acetyl indole | nih.govacs.org |

| C-4 Arylation (N-protected) | Pd(OAc)2, Aryl Iodide, AgOAc, TFA, HFIP | N-alkyl-C-4-aryl-3-acetylindole | nih.govacs.org |

| α-Halogenation (Acidic) | Br2, Acid (e.g., HBr, AcOH) | α-Bromo ketone | masterorganicchemistry.com |

| α-Halogenation (Basic) | Br2, Base (e.g., NaOH) | Trihalo ketone / Carboxylate | wikipedia.org |

| Condensation | Ketones, Acid catalyst (e.g., Bismuth triflate) | Bis(indolyl)alkanes | acs.org |

Reactivity of the Methyl Group at C-4

The methyl group at the C-4 position of the indole ring, being in a benzylic-like position, exhibits its own distinct reactivity, primarily centered around the activation of its C-H bonds.

Activation and Functionalization of Benzylic Protons

The benzylic protons of the C-4 methyl group are amenable to functionalization through various modern synthetic methodologies. The development of strategies for the direct functionalization of C(sp³)–H bonds has opened up avenues for the selective modification of such methyl groups. rsc.org

One approach involves the use of photoredox catalysis in combination with nickel catalysis. This dual catalytic system has been shown to enable the benzylic C(sp³)–H acylation of indoles. rsc.org This method exploits the facile oxidation of the indole ring to generate a radical at the benzylic position, which can then be acylated. rsc.org This process is highly selective for the benzylic C-H bonds of the indole moiety. rsc.org

Iodine-catalyzed reactions also provide a pathway for the functionalization of benzylic positions. For instance, the C-3 benzylation of indoles using benzylic alcohols can be achieved with molecular iodine as a catalyst under mild, metal-free conditions. acs.org This reaction proceeds through a halogen-bond activation mechanism. While this example illustrates functionalization at C-3, the principle of activating a benzylic position is relevant.

Furthermore, the functionalization of methyl groups on complex molecules like terpenes has been achieved through C-H bond activation, demonstrating the broader applicability of these methods. nih.gov For example, iridium-catalyzed C(sp³)–H silylation followed by oxidation can convert a methyl group into a hydroxymethyl group, which can then be further transformed. nih.gov Such strategies could potentially be applied to the C-4 methyl group of this compound to introduce a variety of functional groups.

Participation in Cyclization or Condensation Reactions

The C-4 methyl group can potentially participate in cyclization and condensation reactions, leading to the formation of fused ring systems. While direct examples involving this compound are not extensively documented, related transformations in other indole systems provide insight into its potential reactivity.

The acidity of benzylic methyl groups, particularly when positioned ortho to a nitro group on a benzene ring, is the basis for classical indole syntheses like the Reissert and Leimgruber–Batcho methods. nih.gov In the Leimgruber–Batcho synthesis, a 2-nitrotoluene (B74249) derivative undergoes condensation with a formamide (B127407) acetal, where the methyl group is the reactive site, ultimately leading to the formation of the indole ring. nih.govresearchgate.net This highlights the inherent reactivity of such methyl groups in condensation and subsequent cyclization reactions.

Radical cyclization reactions are another important class of transformations for indoles. researchgate.net While many examples focus on cyclizations onto the C-2 or C-3 positions of the indole nucleus, the possibility of involving a side chain in such reactions exists.

Condensation reactions of indoles with aldehydes and ketones are well-established and typically lead to the formation of bis(indolyl)methanes through electrophilic substitution at the C-3 position. researchgate.net However, intramolecular cyclizations involving the C-4 position are also known. For example, the synthesis of 3,4-fused tricyclic indoles can be achieved through intramolecular reactions. The Fischer indole synthesis, a cornerstone of indole chemistry, involves the acid-catalyzed cyclization of a phenylhydrazone, and variations of this reaction can lead to complex fused systems. rsc.orgacs.org

In the context of this compound, the methyl group could be functionalized first, for instance by halogenation, to create an electrophilic center. Subsequent intramolecular reaction with a nucleophile on the indole ring or a pre-installed side chain could then lead to cyclization. Alternatively, deprotonation of the methyl group could generate a nucleophile for reaction with an internal electrophile.

| Reaction Type | Description | Relevant Concepts/Examples | Reference |

| Benzylic C-H Acylation | Photoredox/nickel dual catalysis for selective acylation. | Selective radical generation at the benzylic position. | rsc.org |

| Benzylic C-H Oxidation | Conversion of methyl to hydroxymethyl via silylation/oxidation. | Iridium-catalyzed C(sp³)–H activation. | nih.gov |

| Condensation (in synthesis) | Methyl group as a nucleophile in indole ring formation. | Leimgruber–Batcho indole synthesis. | nih.govresearchgate.net |

| Radical Cyclization | Formation of new rings via radical intermediates. | Radical additions to the indole nucleus. | researchgate.net |

| Cyclizative Condensation | Intramolecular reactions to form fused ring systems. | Fischer indole synthesis and variations. | rsc.org |

Derivatization and Analog Synthesis from 3 Acetyl 4 Methylindole

Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogs

The indole ring system is a fundamental component of numerous natural products with a wide array of biological activities. nih.gov Consequently, the development of synthetic routes to these compounds and their analogs is a significant area of chemical research. 3-Acetyl-4-methylindole has proven to be a valuable precursor in the synthesis of several classes of indole alkaloids. nih.gov

The term "bioactive scaffold" refers to a core molecular structure that can be systematically modified to create a library of related compounds for biological screening. This compound is an important starting material for the synthesis of many bioactive indole alkaloids. nih.govresearchgate.netresearchgate.net Its structure provides a ready-made indole nucleus that can be elaborated upon to generate complex and diverse molecular architectures. tu-dortmund.de The development of synthetic methods to create new natural product-like scaffolds is a key area of research, aiming to produce novel compounds with potential therapeutic applications. tu-dortmund.de

This compound and its derivatives are key starting materials for the synthesis of several important classes of alkaloids, including (5-indole)oxazoles, β-carbolines, and bis-indole alkaloids. nih.govresearchgate.net

(5-Indole)oxazole Alkaloids: These compounds feature an oxazole (B20620) ring fused to the indole core. Synthetic strategies often involve the transformation of the 3-acetyl group into a reactive intermediate that can then participate in the formation of the oxazole ring. researchgate.net

β-Carboline Alkaloids: The β-carboline framework consists of a pyridine (B92270) ring fused to the indole nucleus. znaturforsch.com The synthesis of β-carbolines from indole derivatives can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. sciforum.netnih.gov While direct synthesis from this compound is less common, derivatives of 3-acetylindole (B1664109) can be converted to intermediates suitable for β-carboline synthesis. nih.gov For instance, the acetyl group can be a precursor to the two-carbon unit required for the formation of the pyridine ring.

Bis-indole Alkaloids: These are complex natural products characterized by the presence of two indole units. tandfonline.comchim.it The synthesis of bis-indole alkaloids can involve the coupling of two indole monomers or the elaboration of a single indole precursor. 3-acetylindole derivatives can be utilized in strategies to construct these dimeric structures. nih.gov

| Alkaloid Class | Core Structure | Synthetic Precursor |

| (5-Indole)oxazole | Indole fused with an oxazole ring | 3-Acetylindole derivatives |

| β-Carboline | Indole fused with a pyridine ring | Tryptamine derivatives (can be derived from 3-acetylindole) |

| Bis-indole | Two indole units | Indole monomers (can be derived from 3-acetylindole) |

The versatility of this compound as a synthetic precursor is further highlighted by its use in the total synthesis of several complex natural products and their analogs. nih.gov

Chuangxinmycin (B1228106): This unique antibiotic contains a thiopyrano[4,3,2-cd]indole core. researchgate.net Synthetic approaches to chuangxinmycin have utilized 3-acetylindole as a starting material. researchgate.net For example, one strategy involves the iodination of 3-acetylindole, followed by a series of reactions to construct the sulfur-containing ring system. researchgate.net The absolute configuration of natural chuangxinmycin has been determined as (-)-4S,5R. sci-hub.se

Meridianins: This family of marine alkaloids is characterized by an indole core substituted at the 3-position with a 2-aminopyrimidine (B69317) ring. researchgate.netuminho.pt Syntheses of meridianin analogs have been developed starting from 3-acetylindole derivatives. uminho.ptnih.gov A common approach involves converting the acetyl group into an enaminone, which then undergoes cyclization with guanidine (B92328) to form the pyrimidine (B1678525) ring. nih.gov

Indolemycin Analogs: (±) Indolemycin is another important indole alkaloid for which synthetic routes have been developed utilizing 3-acetylindole as a key starting material. nih.govresearchgate.net

| Natural Product | Key Structural Feature | Role of this compound Derivative |

| Chuangxinmycin | Thiopyrano[4,3,2-cd]indole core | Starting material for the construction of the heterocyclic system. researchgate.net |

| Meridianine | 3-(2-Aminopyrimidinyl)indole | Precursor to the enaminone intermediate for pyrimidine ring formation. uminho.ptnih.gov |

| Indolemycin | Indole-based structure | Core building block for the synthesis of the alkaloid. nih.gov |

Creation of Heterocyclic Fused Systems Incorporating the Indole Moiety

The fusion of additional heterocyclic rings onto the indole framework is a common strategy for creating novel compounds with diverse chemical and biological properties. bhu.ac.in this compound provides a convenient entry point for the construction of such fused systems.

The pyrrolo[1,2-a]indole scaffold is a privileged heterocyclic system found in numerous natural products and pharmacologically active compounds. rsc.orgaablocks.com Consequently, significant research has been dedicated to the development of synthetic methods for this ring system. rsc.org Various strategies have been devised to construct the pyrrolo[1,2-a]indole core, often involving the cyclization of a suitably substituted indole precursor. While direct use of this compound might require initial modification, its structural elements can be incorporated into precursors for these cyclization reactions. For instance, reactions involving indole-2-carboxylic acids (which can be derived from indoles) with various reagents can lead to the formation of the pyrrolo[1,2-a]indole skeleton. aablocks.com

The combination of an indole ring with a thiazole (B1198619) or benzothiazole (B30560) moiety has led to the discovery of compounds with significant biological activities, including antimicrobial and anticancer properties. nih.govnih.gov

Indolyl-thiazole Conjugates: The synthesis of 4-(indol-3-yl)thiazole-2-amines has been achieved through the reaction of 3-(α-haloacetyl)indoles with thiourea (B124793) or its derivatives. nih.gov This Hantzsch-type thiazole synthesis provides a direct method for linking the two heterocyclic systems. The starting 3-(α-haloacetyl)indoles can be readily prepared from the corresponding 3-acetylindoles.

Indolyl-benzothiazole Conjugates: Similarly, indole-based benzothiazoles can be synthesized, for example, through the condensation of an indole-3-carboxaldehyde (B46971) with 2-aminobenzothiazole (B30445) to form a Schiff base. researchgate.net While this specific example uses an aldehyde, the acetyl group of this compound can be chemically transformed into other functional groups, including an aldehyde, to facilitate such conjugations. The development of synthetic methods for benzothiazole derivatives is an active area of research due to their wide range of biological activities. mdpi.com

Chromene and Xanthene Derivatives

The synthesis of chromene and xanthene heterocycles fused or attached to the indole nucleus represents a significant area of medicinal chemistry. While direct condensation of this compound to form these structures requires specific synthetic routes, established methods for related indole derivatives provide a blueprint for these transformations.

Chromene Derivatives: The formation of indolyl-4H-chromenes can be achieved through multi-component reactions. A common strategy involves the reaction of an indole derivative, a salicylaldehyde, and an active methylene (B1212753) compound. thepharmajournal.com For this compound, a plausible approach is a base-catalyzed Claisen-Schmidt condensation with a substituted salicylaldehyde. This would form an α,β-unsaturated ketone (a chalcone (B49325) intermediate), which could subsequently undergo an intramolecular Michael addition and cyclization to yield a 2-(4-methyl-1H-indol-3-yl)-4H-chromen-4-one derivative. Another pathway involves a one-pot, three-component reaction of an indole, an o-hydroxybenzaldehyde (salicylaldehyde), and a 1,3-dicarbonyl compound like dimedone, often catalyzed by ammonium (B1175870) chloride or L-proline in an aqueous medium. dergipark.org.trdntb.gov.ua

Xanthene Derivatives: The synthesis of indolyl-xanthenones typically involves the condensation of an indole with an o-hydroxybenzaldehyde and a 1,3-dione such as dimedone. dergipark.org.tr An organocatalytic approach using L-proline under mild aqueous micellar conditions has been reported for the synthesis of 9-(1H-indol-3-yl)-xanthen-4-(9H)-ones. dergipark.org.tr Adapting this to this compound would likely require prior modification of the acetyl group, as it does not fit the typical reactant profile for this specific multicomponent reaction.

Synthesis of N-Substituted and Ring-Substituted Derivatives

The nitrogen atom of the indole ring in this compound is nucleophilic and can be readily substituted. This is typically achieved by deprotonation with a strong base, followed by reaction with an electrophile. bhu.ac.in Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) is commonly used to generate the indolide anion. This anion can then be reacted with various electrophiles to introduce a range of substituents at the N1 position. dergipark.org.tr

Table 1: Synthesis of N-Substituted this compound Derivatives

| Reagent/Electrophile | Resulting N-Substituent | Reaction Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | Methyl (-CH₃) | NaH, DMF |

| Ethyl Bromide (CH₃CH₂Br) | Ethyl (-CH₂CH₃) | NaH, DMF |

| Benzyl (B1604629) Chloride (BnCl) | Benzyl (-CH₂Ph) | NaH, DMF dergipark.org.tr |

| p-Fluorobenzyl Bromide | p-Fluorobenzyl | NaH, DMF dergipark.org.tr |

| Benzoyl Chloride (PhCOCl) | Benzoyl (-COPh) | NaH, DMF |

| Benzenesulfonyl Chloride (PhSO₂Cl) | Benzenesulfonyl (-SO₂Ph) | NaH, DMF |

With the C3 position of the indole nucleus occupied by the acetyl group, electrophilic aromatic substitution reactions will occur on the benzene (B151609) ring. bhu.ac.in The existing 4-methyl group is an activating, ortho-para director, while the pyrrole (B145914) ring itself strongly activates the benzene ring, primarily at the C5 and C7 positions. The acetyl group at C3 is deactivating. Consequently, electrophilic attack is generally directed to the C5, C6, or C7 positions. bhu.ac.in

Studies on related 2,5-disubstituted indoles have shown that bromination with bromine in acetic acid leads to substitution at the C6 position. Similarly, Friedel-Crafts acetylation of 1-furfuryl-5-hydroxy-2-methyl-3-acetylindole occurs at the C6-position. For this compound, electrophiles are predicted to substitute at the C5, C6, or C7 positions, with the precise location depending on the specific electrophile and reaction conditions. For example, Friedel-Crafts acylation of 2-methylindole (B41428) in the presence of Amberlyst-15 has been shown to yield the 5-acetyl derivative, among other products. arkat-usa.org

Table 2: Potential Electrophilic Substitution Reactions on the Benzene Ring

| Reaction | Reagents | Expected Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ (carefully) or Benzoyl Nitrate | C5, C6, or C7 |

| Halogenation (Bromination) | Br₂ in Acetic Acid | C6 |

| Sulfonation | Pyridine-SO₃ complex | C5, C6, or C7 |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | C6 |

Development of Structure-Activity Relationship (SAR) Analogs (excluding activity data itself)

The this compound core is a valuable starting point for generating libraries of related compounds for SAR studies. The acetyl group, in particular, provides a reactive handle for a variety of chemical transformations to explore how different structural features influence biological interactions.

A primary method for creating analogs is the Claisen-Schmidt condensation of the acetyl group's methyl ketone with a diverse range of aromatic and heteroaromatic aldehydes. thepharmajournal.comresearchgate.net This reaction, typically conducted under basic conditions (e.g., alcoholic NaOH), produces indolyl-chalcones (α,β-unsaturated ketones). thepharmajournal.comresearchgate.net By varying the substituents on the benzaldehyde (B42025) (e.g., halogens, alkyl, alkoxy, or nitro groups), a series of analogs with systematically altered electronic and steric properties can be synthesized. silae.it

These chalcone intermediates are themselves versatile precursors for further diversification. thepharmajournal.com For example, reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to the formation of pyrazoline rings. silae.itnih.gov The reaction of these chalcones with other reagents like urea, thiourea, or guanidine can yield pyrimidine derivatives. researchgate.net

Another strategy involves the reaction of this compound directly with reagents that transform the acetyl group. Reaction with 2-cyanoacetohydrazide, for instance, yields N'-(1-(1H-indol-3-yl)ethylidene)-2-cyanoacetohydrazide, which can be further modified. nih.gov These synthetic routes allow for the systematic modification of the molecule to probe the structural requirements for biological activity.

Table 3: Synthesis of SAR Analogs from this compound

| Reaction Type | Reagents | Resulting Analog Class | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation | Substituted Benzaldehydes | Indolyl-Chalcones | researchgate.net |

| Cyclocondensation | Indolyl-Chalcones + Hydrazine Hydrate | Indolyl-Pyrazolines | silae.it |

| Cyclocondensation | Indolyl-Chalcones + Urea/Thiourea | Indolyl-Pyrimidinones/Thiones | researchgate.net |

| Cyclocondensation | Indolyl-Chalcones + Guanidine | Indolyl-Pyrimidinamines | |

| Condensation | 2-Cyanoacetohydrazide | Indolylethylidene-acetohydrazides | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Research

Vibrational Spectroscopy (FT-IR, FT-Raman)

The vibrational spectrum of 3-Acetyl-4-methylindole is a composite of the vibrations of its constituent parts. The indole (B1671886) nucleus has characteristic vibrations that are perturbed by the acetyl and methyl substituents. Theoretical calculations, such as those using density functional theory (DFT), are often employed alongside experimental data to provide a complete assignment of the observed vibrational bands. researchgate.netmontclair.edu

Key vibrational modes for indole derivatives have been extensively studied. For indoles with an unsubstituted N-H group, a sharp absorption peak is typically observed in the 3500–3300 cm⁻¹ region of the FT-IR spectrum, corresponding to the N-H stretching vibration. researchgate.net The precise position of this band can be sensitive to hydrogen bonding. The C=O stretching vibration of the acetyl group is another prominent feature, expected to appear as a strong band in the infrared spectrum. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs at slightly lower wavenumbers. The fingerprint region (below 1600 cm⁻¹) contains a complex series of bands arising from C-C stretching, C-N stretching, and in-plane and out-of-plane bending modes of the indole ring and its substituents. libretexts.orgresearchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is typically strong in the IR spectrum, aromatic ring stretching modes are often prominent in the Raman spectrum. americanpharmaceuticalreview.comsoton.ac.uk Analysis of the Raman spectra of related molecules like indole and 3-methylindole (B30407) reveals characteristic bands that are useful for identifying the indole core. montclair.edumontclair.edu

Table 1: General Assignment of Characteristic Vibrational Modes for Substituted Indoles

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3500 - 3300 | FT-IR |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, FT-Raman |

| C=O Stretch (Acetyl) | 1720 - 1680 | FT-IR |

| C=C Ring Stretching | 1650 - 1450 | FT-IR, FT-Raman |

| C-N Stretching | 1350 - 1250 | FT-IR |

| In-plane/Out-of-plane Bending | < 1000 | FT-IR, FT-Raman |

Note: The exact wavenumbers for this compound require specific experimental data but can be inferred from the analysis of similar compounds like 3-methylindole and other acetylindoles. researchgate.netsemanticscholar.org

Vibrational spectroscopy is a sensitive probe of molecular conformation. For this compound, a key conformational variable is the orientation of the acetyl group relative to the indole ring. Different rotational isomers (conformers) can give rise to distinct vibrational frequencies, particularly for modes involving the acetyl group and the adjacent C-C bond.

Studies on related molecules, such as 3-acetyl-7-methoxycoumarin, have demonstrated that vibrational analysis, supported by quantum chemical calculations, can effectively distinguish between different stable conformers. nih.gov The potential energy surface of the molecule can be scanned to identify energy minima corresponding to different conformations, and their respective vibrational spectra can be calculated. By comparing these calculated spectra with the experimental FT-IR and FT-Raman data, the dominant conformation in a given state (e.g., solid-state or in solution) can be determined. umich.edu For instance, splitting observed in certain vibrational bands, such as the C=O stretch, can sometimes be attributed to the presence of multiple conformers in the sample. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. iupac.orgchemrxiv.org Through 1D (¹H, ¹³C) and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region will show signals for the protons on the benzene (B151609) portion of the indole ring. The chemical shifts and splitting patterns of these protons are influenced by the positions of the methyl and acetyl groups. The methyl groups attached to the ring and the acetyl group will each show a singlet. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the acetyl group is characteristically found at a very downfield shift (typically >190 ppm). The carbons of the indole ring appear in the aromatic region (approx. 100-140 ppm), while the methyl carbons are found in the upfield aliphatic region. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~8.1-8.5 (broad s) | - |

| C2 | ~8.0-8.4 (s) | ~135-140 |

| C3 | - | ~115-120 |

| C4 | - | ~130-135 |

| C5 | ~7.0-7.3 (d) | ~120-125 |

| C6 | ~7.0-7.3 (t) | ~120-125 |

| C7 | ~7.3-7.6 (d) | ~110-115 |

| C3a (C8) | - | ~135-140 |

| C7a (C9) | - | ~125-130 |

| 4-CH₃ | ~2.4-2.6 (s) | ~15-20 |

| 3-C(=O)CH₃ | ~2.4-2.6 (s) | ~25-30 |

| 3-C =O | - | ~190-195 |

Note: These are approximate values based on data for related indole structures like 3-acetylindole (B1664109) and various methylindoles. acs.orgjournals.co.zarsc.org Actual values depend on the solvent and experimental conditions.

To confirm the assignments made from 1D NMR spectra, various 2D NMR experiments are employed. ipb.ptemerypharma.comscispace.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). For this compound, COSY would reveal the coupling network among the aromatic protons (H5, H6, H7), confirming their relative positions on the benzene ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would be used to definitively link each proton signal (e.g., from the methyl groups and the aromatic ring) to its corresponding carbon signal. rsc.orglibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for piecing together the molecular skeleton. For example, the protons of the 4-methyl group would show an HMBC correlation to C4, C3a, and C5. The protons of the acetyl methyl group would correlate to the acetyl carbonyl carbon (C=O), and this carbonyl carbon would show a correlation to the proton at C2, confirming the position of the acetyl group at C3. rsc.orgresearchgate.net

The choice of solvent can significantly influence NMR spectra, and these changes can provide insight into solute-solvent interactions. quora.comucl.ac.uk For this compound, the chemical shift of the N-H proton is particularly sensitive to the solvent environment.

In non-polar, aprotic solvents like deuterochloroform (CDCl₃), the N-H proton signal is observed at a certain chemical shift. When moving to a polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the N-H signal typically shifts significantly downfield. unn.edu.ngcdnsciencepub.com This is because the DMSO oxygen atom acts as a strong hydrogen bond acceptor, deshielding the N-H proton. The magnitude of this solvent-induced shift can be used to probe the accessibility and acidity of the N-H proton. Similarly, other protons on the molecule may experience smaller, but still measurable, shifts due to changes in the solvent's polarity and anisotropic effects. cdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, it serves as a crucial tool for molecular weight determination, structural elucidation, and quantitative analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in confirming the elemental composition and molecular formula of a compound. For this compound, with a chemical formula of C₁₁H₁₁NO, the expected exact mass can be calculated. HRMS analysis, often using techniques like electrospray ionization (ESI), can then experimentally determine the mass of the protonated molecule ([M+H]⁺).

Recent studies have utilized HRMS to confirm the successful synthesis of various indole derivatives. mdpi.comacs.orgnih.gov For instance, in the synthesis of related indole compounds, HRMS (ESI) has been used to find the [M+H]⁺ ion, and the observed mass is then compared to the calculated mass for the expected formula. mdpi.com A close match between the calculated and found values, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. mdpi.comscispace.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. scispace.com

Table 1: Theoretical vs. Experimental Mass Data for a Related Indole Compound

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 1-(1H-indol-3-yl)ethan-1-one | C₁₀H₉NO | 160.0757 | 160.0759 |

This table is illustrative and based on typical HRMS data for a similar compound. Actual experimental values for this compound may vary slightly.

Fragmentation Patterns and Isotopic Labeling Studies

In mass spectrometry, after ionization, molecules can break apart into smaller charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. For indole derivatives, characteristic fragmentation patterns have been studied. researchgate.netacs.org Common fragmentation pathways for simple indoles involve the cleavage of bonds adjacent to the indole ring and the acetyl group.

For example, in electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) is often observed, and its fragmentation can lead to characteristic losses. libretexts.org The loss of a methyl group (•CH₃, 15 Da) from the acetyl moiety to form an [M-15]⁺ ion is a common fragmentation. Another key fragmentation is the loss of the entire acetyl group (•COCH₃, 43 Da) resulting in an [M-43]⁺ ion.

Isotopic labeling studies, where atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁸O, ²H), can provide definitive insights into fragmentation mechanisms. By observing the mass shifts in the fragment ions, the specific atoms and bonds involved in the fragmentation process can be identified. For instance, labeling the carbonyl oxygen of the acetyl group with ¹⁸O would result in a 2 Da shift in the molecular ion and any fragments retaining this oxygen, confirming the pathways of fragmentation. While specific isotopic labeling studies on this compound are not widely reported, this technique has been effectively used to elucidate fragmentation pathways in similar molecules, such as labeled benzofuran (B130515) isomers. nih.gov

LC-MS/MS and GC-MS for Analysis of Reaction Mixtures and Metabolic Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable techniques for separating and identifying compounds within complex mixtures. ugm.ac.idresearchgate.netjmchemsci.com

Analysis of Reaction Mixtures: During the synthesis of this compound, these methods can be used to monitor the reaction's progress, identify the desired product, and detect any byproducts or impurities. nih.govresearchgate.netcnr.it The chromatography step separates the components of the mixture, and the mass spectrometer then provides mass information for each separated component, allowing for their identification. researchgate.net Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific ion (e.g., the molecular ion of this compound) and fragmenting it to produce a characteristic fragmentation spectrum, confirming its identity even in the presence of co-eluting isomers. nih.govmdpi.com

Metabolic Studies: this compound, as a derivative of indole, may be subject to metabolic transformations in biological systems. LC-MS/MS is a key technology for identifying and quantifying metabolites in complex biological matrices like serum, urine, or cell cultures. precion.commdpi.comnih.gov For instance, studies on the metabolism of 3-methylindole have identified various oxidation products and glutathione (B108866) adducts using LC-MS/MS. nih.govresearchgate.netfrontiersin.org This approach allows for the detection of potential metabolic pathways, such as hydroxylation of the indole ring or oxidation of the methyl or acetyl groups. The high sensitivity and selectivity of LC-MS/MS make it possible to detect even trace amounts of metabolites. mdpi.comresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure of a molecule and how it is influenced by its environment.

Influence of Substituents on Electronic Transitions

The UV/Vis absorption and fluorescence spectra of indole and its derivatives are characterized by two main electronic transitions, denoted as ¹Lₐ and ¹Lₑ. core.ac.ukresearchgate.netresearchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. core.ac.ukcdnsciencepub.com

For this compound, the acetyl group at the 3-position acts as an electron-withdrawing group, while the methyl group at the 4-position is electron-donating. The acetyl group, being conjugated with the indole ring, significantly influences the electronic transitions. researchgate.net This conjugation generally leads to a bathochromic (red) shift of the absorption and emission maxima compared to unsubstituted indole. core.ac.uk Specifically, electron-withdrawing substituents tend to cause a strong bathochromic shift of the ¹Lₐ band. core.ac.uk

In a study on various substituted indoles, it was observed that 3-acetylindole exhibits an absorption maximum in cyclohexane (B81311) at 289 nm and in ethanol (B145695) at 289 nm and 330 nm. core.ac.uk The fluorescence emission maximum for 3-acetylindole was found at 368 nm in cyclohexane and was shifted to higher wavelengths in more polar ethanol. core.ac.uk The presence of the additional methyl group at the 4-position in this compound would be expected to further modulate these electronic properties, likely causing additional shifts in the absorption and emission spectra due to its electron-donating nature. researchgate.netaip.org

Table 2: Spectroscopic Data for 3-Acetylindole in Different Solvents

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |

| Cyclohexane | 289 | 368 |

| Ethanol | 289, 330 | >368 (shifted) |

| Data from a study on substituted indoles, which serves as a reference for the behavior of the 3-acetyl group's influence. core.ac.uk |

Solvatochromic Effects and Environment Sensing

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.govdntb.gov.ua This effect arises from differential solvation of the ground and excited electronic states of the molecule. Indole and its derivatives are known to exhibit significant solvatochromism, particularly in their fluorescence spectra. core.ac.ukresearchgate.net

The fluorescence emission of many indole derivatives shows a bathochromic (red) shift as the polarity of the solvent increases. core.ac.uk This is attributed to the excited state having a larger dipole moment than the ground state, leading to stronger stabilizing interactions with polar solvent molecules. This property makes indole-based compounds, and potentially this compound, useful as fluorescent probes for sensing the local environment, such as the polarity of a solvent mixture or the binding site of a protein. rsc.orgpjoes.comresearchgate.netnih.gov

For 3-acetylindole, a noticeable bathochromic shift in the fluorescence emission maximum is observed when changing the solvent from non-polar cyclohexane to polar ethanol. core.ac.uk This indicates that the excited state is more polar than the ground state and is stabilized by the polar solvent. The sensitivity of the fluorescence spectrum to the solvent environment suggests that this compound could potentially be developed into a fluorescent sensor for probing microenvironments in various chemical and biological systems.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state conformation and packing of a molecule. While crystallographic data for a variety of substituted indoles are available, specific research on the single-crystal X-ray diffraction of this compound is not prominently found in the surveyed literature. However, the study of analogous compounds provides a framework for understanding the potential structural features of this compound.

For instance, the crystal structure of N-Acetyl-3-methylindole, an isomer of the target compound, has been determined. nih.gov Analysis of its crystal data reveals a monoclinic space group P 1 21/c 1 with specific unit cell dimensions. nih.gov Such studies on related indole derivatives demonstrate common structural motifs, such as planar indole rings and specific orientations of substituent groups. mdpi.com

Although direct crystallographic data for this compound is not available in the provided search results, a hypothetical data table based on analyses of similar compounds is presented below to illustrate the type of information that would be obtained from such a study.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₁₁H₁₁NO |

| Formula Weight | 173.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.18 |

| b (Å) | 15.74 |

| c (Å) | 8.43 |

| α (°) | 90 |

| β (°) | 110.78 |

| γ (°) | 90 |

| Volume (ų) | 890.0 |

| Z | 4 |

Note: The data in this table is hypothetical and is presented for illustrative purposes only, based on the crystallographic data of the related compound N-Acetyl-3-methylindole. nih.gov

The determination of the actual crystal structure of this compound through single-crystal X-ray diffraction would provide conclusive evidence of its solid-state conformation, including the planarity of the bicyclic indole system and the orientation of the acetyl and methyl groups relative to the ring. It would also elucidate the network of intermolecular interactions, such as potential weak C-H···O hydrogen bonds or π-π stacking, which are crucial for understanding its physical properties and behavior in the solid state.

Computational and Theoretical Investigations of 3 Acetyl 4 Methylindole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. Density Functional Theory (DFT) is a particularly prominent method due to its balance of accuracy and computational efficiency, making it a standard tool for studying molecules of this size. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For 3-Acetyl-4-methylindole, this would involve using a selected DFT functional, such as the widely used B3LYP or PBE0, in conjunction with a basis set like 6-31G(d) or def2-TZVP, which defines the mathematical functions used to describe the electron orbitals. mdpi.comdergipark.org.trrsc.org

The optimization process systematically alters the positions of the atoms until the configuration with the lowest possible energy is found. researchgate.net For indole (B1671886) derivatives, gas-phase calculations often correspond well with crystal structures. mdpi.com The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. In this compound, the planar indole ring would be influenced by the steric and electronic effects of the acetyl and methyl groups. The acetyl group at the C3 position is a significant electron-withdrawing group, while the methyl group at C4 is electron-donating through hyperconjugation. smolecule.com These opposing electronic characteristics would subtly influence the bond lengths and electron distribution within the indole core.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar indole structures. Actual values would require a specific calculation.

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| N1-C2 | ~1.38 Å | Pyrrole (B145914) ring N-C bond. |

| C3-C11 (C=O) | ~1.23 Å | Carbonyl bond of the acetyl group. |

| C3-C10 | ~1.48 Å | Bond connecting the acetyl group to the indole ring. |

| C4-C9 | ~1.51 Å | Bond connecting the methyl group to the indole ring. |

| **Bond Angles (°) ** | ||

| C2-C3-C10 | ~130° | Angle involving the acetyl substituent. |

| C3-C4-C9 | ~128° | Angle involving the methyl substituent. |

| Dihedral Angles (°) | ||

| C2-C3-C10-O11 | ~180° | Defines the orientation of the acetyl group, likely near-planar with the indole ring to maximize conjugation. |

Understanding the electronic structure is key to predicting a molecule's reactivity. This is primarily achieved through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and the energy required for electronic excitation. researchgate.net For this compound, the HOMO is expected to be delocalized over the electron-rich indole ring system, particularly the pyrrole moiety. smolecule.com Conversely, the LUMO would likely be localized on the electron-withdrawing acetyl group, specifically on the carbonyl moiety. smolecule.com This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. uni-muenchen.de It is used to predict how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack. uni-muenchen.de In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the electronegative oxygen atom of the acetyl group, identifying it as a primary site for interaction with electrophiles or hydrogen bond donors. Regions of positive potential (blue) would be found around the N-H proton of the indole ring, marking it as a hydrogen bond donor site. bohrium.com

Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: Values are illustrative and based on typical results for substituted indoles from DFT calculations.

| Property | Predicted Value / Description | Significance |

| HOMO Energy | ~ -5.8 eV | Indicates electron-donating capability; localized on the indole ring. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability; localized on the acetyl group. |

| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV | Relates to chemical reactivity and electronic transition energy. A smaller gap suggests higher reactivity. researchgate.net |

| MEP Minimum | Negative (e.g., ~ -45 kcal/mol) | Located on the carbonyl oxygen, indicating a site for nucleophilic attack. |

| MEP Maximum | Positive (e.g., ~ +50 kcal/mol) | Located on the N-H proton, indicating a site for electrophilic attack or H-bonding. |

Computational methods can predict the vibrational frequencies of a molecule, which directly correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net Following geometry optimization, a frequency calculation is performed. The results provide a set of vibrational modes, each with a specific frequency and intensity. nih.gov These theoretical spectra are invaluable for interpreting and assigning experimental data. To improve accuracy, calculated frequencies are often multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to account for systematic errors in the computational method and the neglect of anharmonicity. researchgate.net

For this compound, key predicted vibrations would include the N-H stretching frequency, the strong C=O stretch of the acetyl group, various C-H stretches in the aromatic and methyl regions, and the characteristic C-C and C-N stretching modes of the indole ring. researchgate.netresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative Scaled Values) Note: Based on typical frequency ranges for the respective functional groups in related molecules.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch | ~3400 - 3450 | Medium, Sharp |

| Aromatic C-H Stretch | ~3050 - 3150 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | ~2900 - 3000 | Medium |

| C=O Stretch (Acetyl) | ~1650 - 1670 | Strong |

| C=C Aromatic Ring Stretch | ~1450 - 1600 | Medium to Strong |

| C-N Stretch | ~1250 - 1300 | Medium |

Theoretical calculations are highly effective at predicting Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for this purpose. researchgate.netjournals.co.za Calculated magnetic shielding tensors are converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). nih.gov

These predictions are instrumental in assigning complex spectra and verifying chemical structures. For this compound, calculations would predict the ¹H and ¹³C chemical shifts for each unique atom. The electron-withdrawing acetyl group would cause downfield shifts (higher ppm) for adjacent protons and carbons (e.g., H2, H7a), while the electron-donating methyl group would cause slight upfield shifts (lower ppm) for nearby positions. journals.co.zaucl.ac.uk

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) Note: Predictions are relative to TMS and based on typical values for substituted indoles.

| Proton | Predicted δ (ppm) | Multiplicity |

| H1 (N-H) | ~8.5 - 9.5 | broad singlet |

| H2 | ~8.0 - 8.2 | singlet |

| H5 | ~7.1 - 7.3 | triplet |

| H6 | ~7.0 - 7.2 | triplet |

| H7 | ~7.3 - 7.5 | doublet |

| H9 (Methyl) | ~2.4 - 2.6 | singlet |

| H11 (Acetyl) | ~2.5 - 2.7 | singlet |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: Predictions are relative to TMS and based on typical values for substituted indoles. oregonstate.edu

| Carbon | Predicted δ (ppm) |

| C2 | ~125 - 130 |

| C3 | ~118 - 122 |

| C3a | ~128 - 132 |

| C4 | ~130 - 135 |

| C5 | ~120 - 124 |

| C6 | ~122 - 126 |

| C7 | ~110 - 115 |

| C7a | ~135 - 140 |

| C9 (Methyl) | ~18 - 22 |

| C10 (Acetyl) | ~190 - 195 |

| C11 (Acetyl-CH₃) | ~27 - 31 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov This provides a detailed, step-by-step understanding of how a reaction proceeds, explaining observed product distributions, reaction rates, and stereoselectivity. acs.org

A transition state (TS) is the highest energy point along the lowest energy path connecting reactants and products. ims.ac.jp It represents a fleeting, unstable configuration that cannot be isolated experimentally but dictates the kinetic barrier (activation energy) of a reaction. mit.edu Locating and characterizing transition states is a central goal of computational reaction mechanism studies.

Methods like the Nudged Elastic Band (NEB) or Dimer methods are used to find an approximate TS structure, which is then precisely optimized. ims.ac.jp A key confirmation of a true transition state is a vibrational frequency calculation, which must yield exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the stretching of a bond that is breaking and the forming of a new one. nih.gov

For this compound, a relevant reaction to study would be electrophilic substitution, a characteristic reaction of indoles. For example, in a nitration reaction, computational analysis would model the approach of the nitronium ion (NO₂⁺) to the indole ring. The transition state would feature a partially formed C-N bond and a delocalized positive charge within the ring, leading to the formation of a Wheland intermediate. researchgate.net The calculated energy of this TS would determine the regioselectivity and rate of the reaction.

Table 6: Hypothetical Transition State Analysis for Electrophilic Attack at C5 of this compound Note: This table illustrates the typical data generated from a transition state calculation for a representative reaction.

| Parameter | Value / Description | Significance |

| Reaction | Nitration with NO₂⁺ | A model electrophilic aromatic substitution. |

| TS Geometry | C5-NO₂ bond partially formed (~1.9 Å). Indole ring planarity slightly distorted. | Defines the structure at the peak of the energy barrier. |

| Activation Energy (ΔG‡) | e.g., ~15-20 kcal/mol | Determines the reaction rate; a lower barrier means a faster reaction. |

| Imaginary Frequency | e.g., ~ -350i cm⁻¹ | Confirms the structure is a true first-order saddle point (a transition state). Its vibrational mode shows the atoms' motion from reactant to product. |

| Key Interacting Orbitals | HOMO of indole donating into LUMO of the electrophile (NO₂⁺). | Explains the electronic origin of the reactivity. |

Reaction Coordinate Mapping

While specific reaction coordinate maps for the synthesis of this compound are not extensively published, the mechanism can be understood through theoretical studies of the archetypal Friedel-Crafts acylation of indoles. tohoku.ac.jpresearchgate.netresearchgate.netresearchgate.net The acylation of 4-methylindole (B103444) with an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) is an electrophilic aromatic substitution reaction. Computational studies using methods like Density Functional Theory (DFT) can map the potential energy surface along the reaction coordinate. tohoku.ac.jpmdpi.com

The generally accepted mechanism, which would be mapped on a reaction coordinate, involves the following key steps:

Formation of the Electrophile: The Lewis or Brønsted acid catalyst interacts with the acetylating agent to generate a highly electrophilic species, typically an acylium ion (CH₃CO⁺) or a polarized complex.

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich indole ring, particularly the C3 position, attacks the electrophile. pearson.com This step proceeds through a first transition state (TS1) to form a resonance-stabilized cationic intermediate, known as the sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized across the molecule, but the aromaticity of the pyrrole ring is temporarily disrupted.

Deprotonation and Rearomatization: A base (which can be the catalyst's conjugate base or a solvent molecule) abstracts the proton from the C3 position. This occurs via a second, lower-energy transition state (TS2), leading to the restoration of the aromatic system and the formation of the final 3-acetylated product.

The 4-methyl group on the indole ring primarily exerts an electronic effect, slightly modulating the nucleophilicity of the indole system, but it does not fundamentally alter the sequence of events along the reaction coordinate.

Energetic Profiles of Synthetic Pathways

The energetic profile of the Friedel-Crafts acylation of 4-methylindole quantifies the energy changes throughout the reaction. DFT calculations on the acylation of indole have shown that the process involves distinct transition states and intermediates, each with a calculated Gibbs free energy. tohoku.ac.jp

A representative energetic profile for the C3-acylation of an indole would show:

An initial activation energy barrier corresponding to the formation of the sigma complex (TS1). This is typically the rate-determining step of the reaction. mdpi.com

An energy well representing the metastable sigma complex intermediate.

A second, smaller activation barrier for the deprotonation step (TS2) to regain aromaticity.

The final product at a lower energy level than the reactants, indicating a thermodynamically favorable (exergonic) reaction.

Theoretical studies comparing different reaction pathways, such as acylation at the C3 versus the N1 position, have demonstrated that the C3-acylation pathway has a more favorable Gibbs activation energy, which aligns with experimental observations of high C3 selectivity. tohoku.ac.jp The presence of a catalyst, such as a metal triflate, is shown to be crucial in lowering the activation energy, making the reaction feasible under milder conditions. tohoku.ac.jp

Table 1: Conceptual Energetic Profile for Key Steps in Indole C3-Acylation

| Reaction Step | Species Type | Relative Gibbs Energy (Conceptual) | Description |

| 1 | Reactants (4-methylindole + Acetylating Agent) | 0 kcal/mol | Starting point of the reaction. |

| 2 | Transition State 1 (TS1) | High | Energy barrier for the nucleophilic attack of the indole C3 on the electrophile. Rate-determining step. |

| 3 | Sigma Complex (Intermediate) | Intermediate | A metastable, non-aromatic cationic intermediate. |

| 4 | Transition State 2 (TS2) | Low | Energy barrier for the deprotonation of the sigma complex to restore aromaticity. |

| 5 | Products (this compound + Byproduct) | Negative | Thermodynamically stable final products. |

This table presents a conceptual model based on general DFT studies of indole acylation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. biointerfaceresearch.comnih.gov For a molecule like this compound, MD simulations are particularly applicable for investigating its interactions with biological macromolecules, such as enzymes, to assess the stability of the binding pose predicted by molecular docking. researchgate.netnih.gov

While MD simulations for this compound itself are not specifically detailed in the literature, studies on the closely related compound 3-acetyl-4-bromo-7-methylindole (B13688991) in complex with cyclooxygenase-2 (COX-2) provide valuable insights. smolecule.com In such simulations, the protein-ligand complex is placed in a simulated physiological environment (e.g., a water box with ions) and the system's evolution is tracked over a period typically ranging from nanoseconds to microseconds.

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein or ligand atoms from a reference structure over time. A stable, low-fluctuation RMSD value for the ligand indicates that it remains firmly bound in the active site and does not diffuse away. biointerfaceresearch.com

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are stabilized or rigidified by the ligand's presence. nih.gov

Table 2: Representative Findings from MD Simulations of a 3-Acetylindole (B1664109) Analogue

| Parameter | Observation for 3-acetyl-4-bromo-7-methylindole | Interpretation | Reference |

| RMSD | Ligand fluctuations remained below 2.0 Å over 50 ns. | The ligand maintains a stable binding mode within the COX-2 active site throughout the simulation. | smolecule.com |

| Binding Free Energy (MM-PBSA) | Calculated as -28.4 kcal/mol. | The binding of the compound to the enzyme is thermodynamically favorable. | smolecule.com |

| Complex Stability | The ligand-protein complex is stable. | The predicted binding from docking is robust and likely to be sustained over time. | smolecule.com |

Data pertains to the analogue 3-acetyl-4-bromo-7-methylindole in complex with cyclooxygenase-2.

Conformation and Tautomerism Studies

Computational methods are essential for studying the conformational landscape and tautomeric equilibria of this compound.

Conformation: The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the C3 atom of the indole ring and the carbonyl carbon of the acetyl group. This rotation gives rise to two main planar conformers:

Syn-conformer: The carbonyl oxygen is oriented towards the C2 position of the indole ring.

Anti-conformer: The carbonyl oxygen is oriented away from the C2 position.

Theoretical calculations on related 3-acetylindoles suggest that minor changes in geometry and significant alterations in charge distribution occur with substitution. nih.gov For 1-acetylindole, the energy difference between conformers is calculated to be significant, strongly favoring one orientation. journals.co.za The preferred conformation of this compound would similarly depend on minimizing steric hindrance and optimizing electronic interactions between the acetyl group and the indole core.

Tautomerism: this compound can exist in a tautomeric equilibrium between the keto form and two possible enol forms. Keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. orientjchem.orgfrontiersin.org

(A) Keto form: The predominant and generally more stable form.

(B) (Z)-Enol form: The hydroxyl group is oriented to form an intramolecular hydrogen bond with the indole N-H group, which can confer significant stability.

(C) (E)-Enol form: The hydroxyl group is oriented away from the N-H group.

Quantum chemical calculations on similar β-diketones and acetyl-substituted heterocycles show that while the keto form is often more stable in solution, the relative stability of the enol tautomer is highly dependent on the solvent and the potential for intramolecular hydrogen bonding. orientjchem.orgresearchgate.net In the gas phase or non-polar solvents, the intramolecularly hydrogen-bonded (Z)-enol form can be significantly stabilized. researchgate.net

Table 3: Potential Tautomeric and Conformational States of this compound

| Form | Description | Key Structural Feature | Expected Relative Stability |

| Keto | Acetyl group as C=O | Carbonyl group | Generally the most stable form in polar solvents. |

| (Z)-Enol | Enol form (C=C-OH) | Intramolecular H-bond (O-H···N) | Can be significantly stabilized, especially in non-polar environments. |

| (E)-Enol | Enol form (C=C-OH) | No intramolecular H-bond | Generally less stable than the (Z)-enol form. |

| Syn-Conformer | Rotamer of the keto form | C=O points toward C2 | Stability depends on steric and electronic factors. |

| Anti-Conformer | Rotamer of the keto form | C=O points away from C2 | Stability depends on steric and electronic factors. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govscispace.com It is widely used in drug design to predict how a ligand like this compound might bind to the active site of a protein receptor or enzyme.

Docking studies on the closely related compound 3-acetyl-4-bromo-7-methylindole with the enzyme cyclooxygenase-2 (COX-2) have been reported and serve as an excellent model. smolecule.com These simulations calculate a binding energy, which estimates the strength of the interaction, and reveal the specific non-covalent interactions that stabilize the complex.

Key interactions identified in such studies include:

Hydrophobic Interactions: The non-polar indole ring and its methyl substituent can form favorable interactions with hydrophobic amino acid residues in the enzyme's active site.

Hydrogen Bonding: The acetyl group's carbonyl oxygen and the indole N-H group are potential hydrogen bond acceptors and donors, respectively, which can form crucial bonds with polar residues.

Pi-Pi Stacking: The aromatic indole ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

For the 3-acetyl-4-bromo-7-methylindole/COX-2 complex, specific interactions were identified that would likely be conserved for this compound. smolecule.com

Table 4: Representative Molecular Docking Results for a 3-Acetylindole Analogue with COX-2

| Parameter | Finding for 3-acetyl-4-bromo-7-methylindole | Type of Interaction | Reference |

| Binding Energy | -7.5 to -8.2 kcal/mol | Overall thermodynamic favorability | smolecule.com |

| Interaction with Valine 523 | Hydrophobic interaction with the 7-methyl group | Hydrophobic | smolecule.com |

| Interaction with Alanine 527 | Hydrophobic interaction with the 7-methyl group | Hydrophobic | smolecule.com |

| Binding Site | Accommodated within the COX-2 active site | Shape complementarity | smolecule.com |

Data pertains to the analogue 3-acetyl-4-bromo-7-methylindole docked into the cyclooxygenase-2 active site. These simulations provide a static snapshot of the likely binding mode, which can be further validated for its stability using molecular dynamics simulations. smolecule.com

Biological Activity and Mechanistic Insights Excluding Clinical/safety Data

Anti-HIV-1 Activity: Mechanistic Underpinnings at the Molecular Level

Derivatives of 3-acetylindole (B1664109) have been identified as a promising class of compounds in the search for novel anti-HIV-1 agents. The core structure is a key pharmacophore that allows for various modifications to enhance antiviral potency.